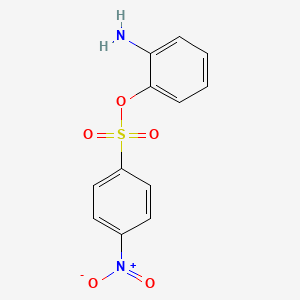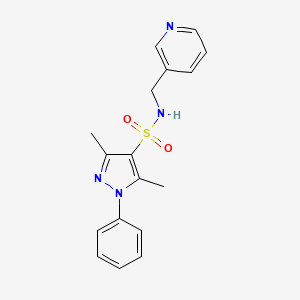
N-(4-chloro-2,2,3,3,4,4-hexafluorobutanoyl)norleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-2,2,3,3,4,4-hexafluorobutanamido)hexanoic acid: is a synthetic organic compound characterized by the presence of a chloro and hexafluoro substituent on a butanamido group, attached to a hexanoic acid backbone. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2,2,3,3,4,4-hexafluorobutanamido)hexanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hexafluorobutanoic acid derivative:
Amidation reaction: The hexafluorobutanoic acid derivative is then reacted with an amine to form the butanamido group.
Attachment to hexanoic acid: The final step involves coupling the butanamido derivative with hexanoic acid under specific reaction conditions, such as the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-2,2,3,3,4,4-hexafluorobutanamido)hexanoic acid can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amido and ester bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, amines, and thiols.
Oxidizing agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation products: Oxidation can yield carboxylic acids or ketones.
Reduction products: Reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-2,2,3,3,4,4-hexafluorobutanamido)hexanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-2,2,3,3,4,4-hexafluorobutanamido)hexanoic acid involves its interaction with specific molecular targets. The chloro and hexafluoro groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The compound may act by:
Inhibiting enzyme activity: By binding to the active site of enzymes, it can inhibit their catalytic function.
Modulating receptor activity: It can interact with cell surface receptors, altering signal transduction pathways.
Altering membrane properties: The compound’s lipophilic nature can affect membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2,2,3,3,4,4-hexafluorobutanoic acid: Shares the hexafluoro and chloro substituents but lacks the hexanoic acid moiety.
2-(4-Chloro-2,2,3,3,4,4-hexafluorobutanamido)butanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness
2-(4-Chloro-2,2,3,3,4,4-hexafluorobutanamido)hexanoic acid is unique due to its specific combination of functional groups and carbon chain length, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C10H12ClF6NO3 |
|---|---|
Molekulargewicht |
343.65 g/mol |
IUPAC-Name |
2-[(4-chloro-2,2,3,3,4,4-hexafluorobutanoyl)amino]hexanoic acid |
InChI |
InChI=1S/C10H12ClF6NO3/c1-2-3-4-5(6(19)20)18-7(21)8(12,13)9(14,15)10(11,16)17/h5H,2-4H2,1H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
HHXODEOITZHNPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)O)NC(=O)C(C(C(F)(F)Cl)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B14973066.png)
![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B14973071.png)
![N1-(4-ethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14973073.png)
![Methyl 3-[(2-methoxybenzyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B14973081.png)
![N,N-diethyl-3-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide](/img/structure/B14973093.png)
![N1-(3,4-dimethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14973100.png)
![4-({3-Methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B14973104.png)
![1-[(3-Methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]azepane](/img/structure/B14973116.png)

![2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B14973143.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14973158.png)
![2,5-Dimethyl-1-[2-(piperidin-1-YL)ethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B14973162.png)
![1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B14973170.png)
